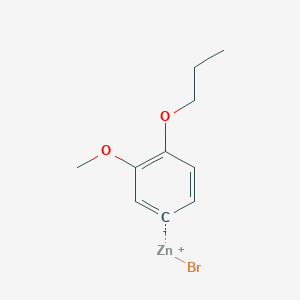
(3-Methoxy-4-n-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxy-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of 3-methoxy-4-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-methoxy-4-n-propyloxyphenyl bromide+Zn→(3-methoxy-4-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-4-n-propyloxyphenyl)zinc bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (3-methoxy-4-n-propyloxyphenyl)zinc bromide is widely used in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Biology
While its direct applications in biology are limited, the compounds synthesized using this reagent can have significant biological activities and are often used in drug discovery and development.
Medicine
In medicine, the compound is used indirectly through its role in synthesizing biologically active molecules, including potential pharmaceuticals.
Industry
Industrially, this compound is used in the production of various organic compounds, including intermediates for pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3-methoxy-4-n-propyloxyphenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)zinc bromide
- (4-n-propyloxyphenyl)zinc bromide
- (3-methoxy-4-ethoxyphenyl)zinc bromide
Uniqueness
(3-methoxy-4-n-propyloxyphenyl)zinc bromide is unique due to the presence of both methoxy and n-propyloxy groups on the phenyl ring, which can influence its reactivity and the properties of the products formed in reactions.
Properties
Molecular Formula |
C10H13BrO2Zn |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h5-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RUBQCXGHEVXBKL-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















